molecular formula C9H11NO2 B140496 5-Acetyl-1,3-dimethylpyridin-2(1H)-one CAS No. 129689-53-8

5-Acetyl-1,3-dimethylpyridin-2(1H)-one

Cat. No.: B140496
CAS No.: 129689-53-8
M. Wt: 165.19 g/mol
InChI Key: VKGHTCONPVUCTB-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dimethylpyridin-2(1H)-one (CAS No. 129689-53-8) is a heterocyclic organic compound featuring a pyridin-2-one core substituted with acetyl and methyl groups at the 5-, 1-, and 3-positions, respectively . Its structure combines electron-withdrawing (acetyl) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties. This compound has garnered attention in medicinal chemistry, particularly as a precursor in synthesizing bioactive molecules.

Properties

CAS No.

129689-53-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-acetyl-1,3-dimethylpyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3

InChI Key

VKGHTCONPVUCTB-UHFFFAOYSA-N

SMILES

CC1=CC(=CN(C1=O)C)C(=O)C

Canonical SMILES

CC1=CC(=CN(C1=O)C)C(=O)C

Synonyms

2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pyridin-2-one scaffold is highly versatile, with modifications at key positions altering biological activity, solubility, and reactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups CAS No. Applications/Notes
5-Acetyl-1,3-dimethylpyridin-2(1H)-one 1,3-dimethyl; 5-acetyl Acetyl, methyl 129689-53-8 Bromodomain inhibitor precursor
ZEV1 () 1-(benzyloxy); 4-methyl; 5-acetyl Benzyloxy, acetyl, methyl - Intermediate for N-hydroxypyridinediones (antiviral agents)
A1IBV () 1,3-dimethyl; 5-(1-benzyl-4-chloroimidazolyl) Chloroimidazole, benzyl, methyl - Structural studies (PDB ID: A1IBV)
5-Amino-1,3-dimethylpyridin-2(1H)-one 1,3-dimethyl; 5-amino Amino, methyl 902837-10-9 Potential building block for ligands

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The acetyl group in the target compound enhances electrophilicity at the 5-position, enabling nucleophilic additions or reductions (e.g., LiAlH4-mediated reduction to alcohols) . In contrast, the amino group in 5-amino-1,3-dimethylpyridin-2(1H)-one increases basicity and hydrogen-bonding capacity, favoring interactions in receptor binding .
  • Steric effects : Bulky substituents (e.g., benzyl in ZEV1 or chloroimidazole in A1IBV) reduce conformational flexibility, impacting binding affinity in biological systems .

Reactivity Highlights :

  • Reduction : The acetyl group in the target compound is reducible to a hydroxyl group, similar to the LiAlH4-mediated reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one to form alcohol derivatives .
  • Tautomerism: Like β-thioxoketones and other tautomeric systems, pyridin-2-ones exhibit keto-enol tautomerism, which can influence stability and isotope effects in reactions .

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